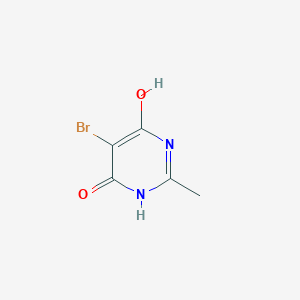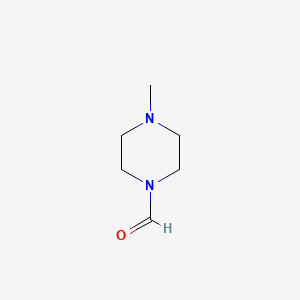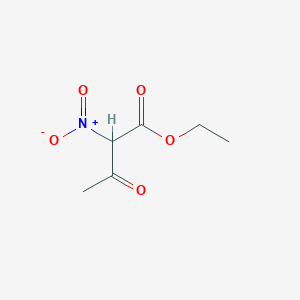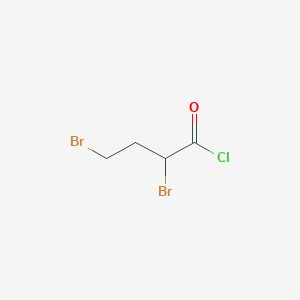
4-Fmoc-3-morpholinecarboxylic acid
Vue d'ensemble
Description
4-Fmoc-3-morpholinecarboxylic acid is a unique chemical with the empirical formula C20H19NO5 and a molecular weight of 353.37 . It contains a functional group known as Fmoc . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of 4-Fmoc-3-morpholinecarboxylic acid is represented by the SMILES stringOC(=O)[C@H]1COCCN1C(=O)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 . Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fmoc-3-morpholinecarboxylic acid include its empirical formula (C20H19NO5), molecular weight (353.37), and the presence of a functional group known as Fmoc .Applications De Recherche Scientifique
1. Hydrogel Formation
- Application Summary: Fmoc amino acids, including “4-Fmoc-3-morpholinecarboxylic acid”, can be effective low molecular weight hydrogelators. The type of gel formed depends on the amino acid used and the final pH of the system .
- Methods of Application: The hydrogels are formed by self-assembly of the Fmoc amino acids into fibres, which are typically a few tens of nanometres in diameter and can be microns in length .
- Results or Outcomes: The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
2. Peptide Synthesis
- Application Summary: Fmoc protected amino acids, such as “4-Fmoc-3-morpholinecarboxylic acid”, are widely used in Solid Phase Peptide Synthesis (SPPS). This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .
- Methods of Application: In SPPS, the amino acid sequence of the peptide is assembled step-by-step in a controlled manner. The Fmoc group protects the amino acid during the synthesis and is removed under specific conditions to allow the next amino acid to be added .
- Results or Outcomes: Synthetic peptides produced through this method have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
3. Sulfonic Acid Functionalized Cellulose-Derived (Nano)materials
- Application Summary: Functionalized cellulose-based (nano)materials containing sulfonic acid groups may prove to be one of the most promising sustainable bio (nano)materials of modern times in the field of cellulose science and (nano)technology .
- Methods of Application: This involves chemically modifying cellulose and/or cellulose derivatives in different forms, including nanocrystals, hydrogels, films/membranes, and (nano)composites/blends by introducing sulfonate groups on the cellulose backbone .
- Results or Outcomes: The resulting materials have potential applications in different industries for the generation of alternative energies and products .
3. Synthetic Chemistry
- Application Summary: “4-Fmoc-3-morpholinecarboxylic acid” is used as a building block in synthetic chemistry . It is often used in the synthesis of complex organic molecules .
- Results or Outcomes: The outcomes of these syntheses can be diverse, ranging from the creation of new organic compounds to the synthesis of pharmaceuticals .
4. Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis
- Application Summary: The Fmoc methodology, which includes “4-Fmoc-3-morpholinecarboxylic acid”, is used in Solid Phase Peptide Synthesis (SPPS). This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .
- Methods of Application: In SPPS, the amino acid sequence of the peptide is assembled step-by-step in a controlled manner. The Fmoc group protects the amino acid during the synthesis and is removed under specific conditions to allow the next amino acid to be added .
- Results or Outcomes: Synthetic peptides produced through this method have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403529 | |
| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-3-morpholinecarboxylic acid | |
CAS RN |
204320-51-4 | |
| Record name | 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204320-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

